![molecular formula C16H8ClNO B12563022 2-Chloro-7H-indeno[2,1-C]quinolin-7-one CAS No. 192513-63-6](/img/structure/B12563022.png)
2-Chloro-7H-indeno[2,1-C]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7H-indeno[2,1-C]quinolin-7-one is a heterocyclic compound that belongs to the class of indenoquinolinones. This compound is characterized by its fused ring structure, which includes both indene and quinoline moieties. The presence of a chlorine atom at the second position adds to its unique chemical properties. Indenoquinolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-indeno[2,1-C]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-haloquinoline-3-carbaldehyde through palladium-mediated simultaneous C–H (aldehyde) and C–X bond activation . This method utilizes palladium catalysts and aryne intermediates to achieve the desired indenoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7H-indeno[2,1-C]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against various biological targets, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Chloro-7H-indeno[2,1-C]quinolin-7-one involves its interaction with various molecular targets. One of the key mechanisms is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA strands further enhances its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-methoxy-7H-indeno[2,1-C]quinolin-7-one
- 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-C]quinolin-7-one oxime
Uniqueness
2-Chloro-7H-indeno[2,1-C]quinolin-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the second position enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its potent topoisomerase II inhibitory activity makes it a valuable compound in anticancer research .
Propriétés
Numéro CAS |
192513-63-6 |
|---|---|
Formule moléculaire |
C16H8ClNO |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
2-chloroindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C16H8ClNO/c17-9-5-6-14-12(7-9)15-10-3-1-2-4-11(10)16(19)13(15)8-18-14/h1-8H |
Clé InChI |
NEFOGNPVZKDTKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C=C(C=CC4=NC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
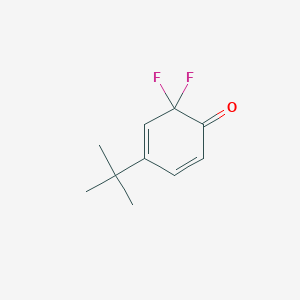
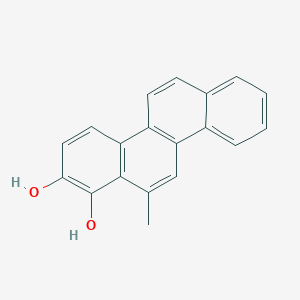
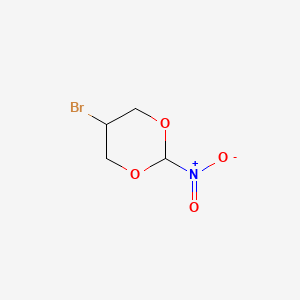
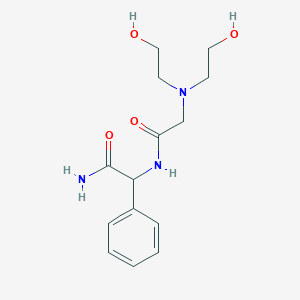
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
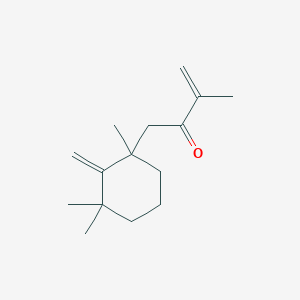
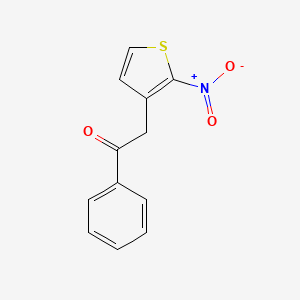
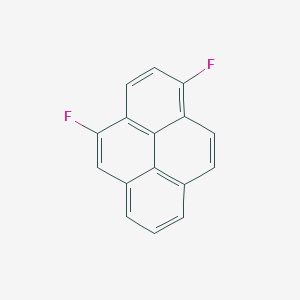
![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)


